molecular formula C16H18FNO B1391274 2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline CAS No. 1040685-82-2

2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline

Cat. No.: B1391274
CAS No.: 1040685-82-2
M. Wt: 259.32 g/mol
InChI Key: YFRFLTBKKYMOQD-UHFFFAOYSA-N
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Description

2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline is an organic compound with the molecular formula C₁₆H₁₈FNO and a molecular weight of 259.32 g/mol . This compound is characterized by the presence of a fluoro group, a phenoxy group, and an aniline moiety, making it a versatile molecule in various chemical and biological applications.

Scientific Research Applications

2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and receptor binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials, including polymers and coatings.

Safety and Hazards

The safety and hazards associated with 2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline are not specified in the sources I found . As with any chemical, it’s important to handle it with appropriate safety measures to prevent exposure and potential harm.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 3-methylphenol.

    Formation of Intermediate: The first step involves the reaction of 3-methylphenol with an appropriate alkylating agent (e.g., 1-bromo-2-chloropropane) under basic conditions to form 2-(3-methylphenoxy)propane.

    Nucleophilic Substitution: The intermediate 2-(3-methylphenoxy)propane is then reacted with 2-fluoroaniline in the presence of a base (e.g., potassium carbonate) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the fluoro group or other functional groups present.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution could result in various substituted aniline derivatives.

Mechanism of Action

The mechanism by which 2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-[2-(4-methylphenoxy)propyl]aniline: Similar structure but with a different position of the methyl group.

    2-Fluoro-N-[2-(3-chlorophenoxy)propyl]aniline: Contains a chlorine atom instead of a methyl group.

    2-Fluoro-N-[2-(3-methoxyphenoxy)propyl]aniline: Contains a methoxy group instead of a methyl group.

Uniqueness

2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline is unique due to the specific positioning of the fluoro and methyl groups, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research applications where these structural features are advantageous.

Properties

IUPAC Name

2-fluoro-N-[2-(3-methylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-12-6-5-7-14(10-12)19-13(2)11-18-16-9-4-3-8-15(16)17/h3-10,13,18H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRFLTBKKYMOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)CNC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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